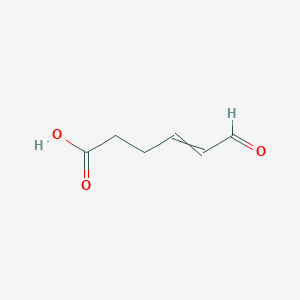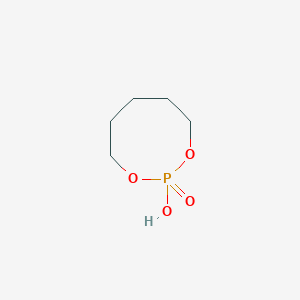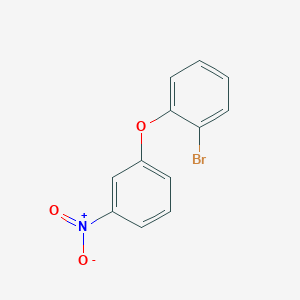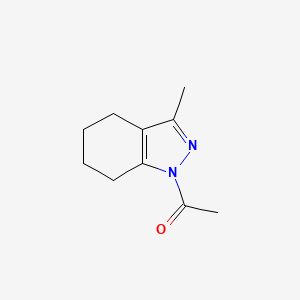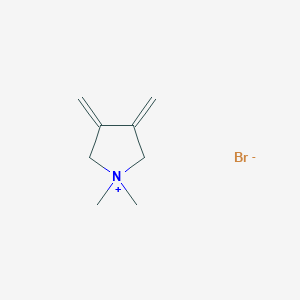
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is a quaternary ammonium compound It is characterized by its unique structure, which includes a pyrrolidine ring with dimethyl and dimethylidene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, hydroxide, or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidinium salts.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antispasmodic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, it may inhibit cholinesterase enzymes, resulting in increased levels of acetylcholine and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diethylpyrrolidin-1-ium bromide
- 1,1-Dimethyl-3-hydroxypyrrolidinium bromide
- 1,4-Dimethylbenzene
Uniqueness
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
80931-49-3 |
|---|---|
Fórmula molecular |
C8H14BrN |
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
1,1-dimethyl-3,4-dimethylidenepyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C8H14N.BrH/c1-7-5-9(3,4)6-8(7)2;/h1-2,5-6H2,3-4H3;1H/q+1;/p-1 |
Clave InChI |
LJBDXRJZYAHQJQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CC(=C)C(=C)C1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


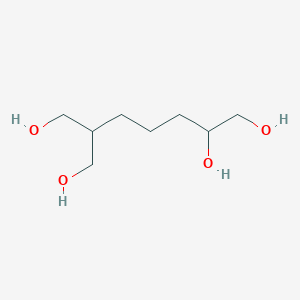

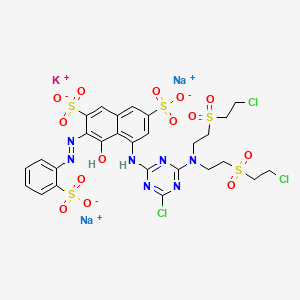

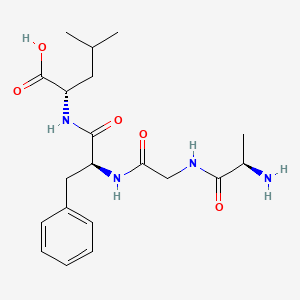
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
